molecular formula C20H19ClFN3O4 B14997552 5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide

5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B14997552
M. Wt: 419.8 g/mol
InChI Key: RGUXHNJZDGMYSF-UHFFFAOYSA-N
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Description

5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps One common synthetic route starts with the reaction of 2-chloro-6-fluorobenzyl chloride with 3,4-dimethoxyphenethylamine to form an intermediate This intermediate is then reacted with a suitable carboxylic acid derivative to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in the treatment of various diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-amine
  • 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

The uniqueness of 5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can enhance its biological activity and selectivity. Additionally, the presence of the dimethoxyphenyl group can contribute to its unique pharmacological properties.

Properties

Molecular Formula

C20H19ClFN3O4

Molecular Weight

419.8 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C20H19ClFN3O4/c1-27-16-7-6-12(10-17(16)28-2)8-9-23-19(26)20-25-24-18(29-20)11-13-14(21)4-3-5-15(13)22/h3-7,10H,8-9,11H2,1-2H3,(H,23,26)

InChI Key

RGUXHNJZDGMYSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NN=C(O2)CC3=C(C=CC=C3Cl)F)OC

Origin of Product

United States

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